4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid
Overview
Description
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is a chemical compound with the molecular formula C17H12FN3O2 and a molecular weight of 309.3 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications. It is primarily used in proteomics research and is known for its unique chemical structure, which includes a pyridazine ring substituted with a fluorophenyl group and an amino benzoic acid moiety .
Mechanism of Action
Target of Action
It’s worth noting that many nonsteroidal anti-inflammatory and analgesic drugs (nsaids) act by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
Based on the general mechanism of nsaids, it can be inferred that the compound might inhibit the cox enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
Given its potential role as an nsaid, it might affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins .
Result of Action
Nsaids generally result in reduced inflammation and pain due to their inhibition of prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with an appropriate amine, followed by further functionalization to introduce the fluorophenyl group . The final step involves the coupling of the pyridazine derivative with 4-aminobenzoic acid under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one exhibit similar pharmacological activities.
Fluorophenyl Substituted Compounds: Other fluorophenyl substituted pyridazines also show comparable biological activities.
Uniqueness
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid is unique due to its specific combination of a fluorophenyl group and an amino benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-[[6-(4-fluorophenyl)pyridazin-3-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-13-5-1-11(2-6-13)15-9-10-16(21-20-15)19-14-7-3-12(4-8-14)17(22)23/h1-10H,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLKZQABRLRQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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